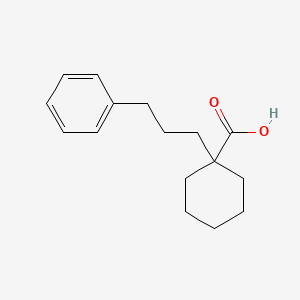

1-(3-Phenylpropyl)cyclohexanecarboxylic acid

Description

1-(3-Phenylpropyl)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 3-phenylpropyl substituent at the 1-position of the cyclohexane ring. This compound (CAS: 1226244-28-5) is characterized by its hybrid structure combining aromatic (phenyl) and aliphatic (cyclohexane and propyl) moieties, which confers unique physicochemical properties such as intermediate polarity and stereochemical flexibility . It is primarily utilized as a synthetic intermediate in pharmaceutical and fine chemical industries, particularly in the preparation of complex molecules requiring rigid cyclohexane backbones or tailored lipophilicity . Its synthesis typically involves alkylation or coupling reactions, though specific protocols remain proprietary .

Properties

IUPAC Name |

1-(3-phenylpropyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c17-15(18)16(11-5-2-6-12-16)13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9H,2,5-7,10-13H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIDVTKXQHJIPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CCCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Phenylpropyl)cyclohexanecarboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C16H22O2

- Molecular Weight : 250.35 g/mol

- CAS Number : Not specified in the search results.

The compound features a cyclohexane ring with a carboxylic acid functional group, which may contribute to its ability to interact with biological targets through hydrogen bonding and ionic interactions.

The precise mechanism of action for this compound remains largely unexplored. However, the presence of the carboxylic acid group suggests it could influence protein interactions and enzymatic activities, potentially modulating various biological pathways.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a controlled study involving rat models with induced arthritis, the compound was shown to reduce inflammation effectively. The effective dose (ED50) was approximately 0.094 mg/kg, demonstrating its potential as an anti-inflammatory agent.

Analgesic Properties

In addition to its anti-inflammatory effects, this compound may also possess analgesic properties. It has been observed to alleviate pain associated with inflammatory conditions in animal models, suggesting its utility in pain management therapies.

Comparative Analysis with Similar Compounds

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented; however, its solubility in organic solvents suggests favorable absorption characteristics in the gastrointestinal tract. Factors such as pH and temperature may influence its bioavailability and stability.

Case Studies

A notable study involved administering this compound to rats following an injection of heat-killed Mycobacterium tuberculosis to induce arthritis. The results showed a marked reduction in edema and joint inflammation compared to control groups, reinforcing the compound's anti-inflammatory efficacy.

Potential Applications

Given its biological activities, this compound holds promise for several applications:

- Pharmaceutical Development : As a lead compound for new anti-inflammatory and analgesic medications.

- Biological Probes : In studies investigating the role of similar compounds in biological systems.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Ring Size and Rigidity :

- Cyclohexane rings (as in the target compound) provide greater conformational flexibility compared to cyclopentane or cyclopropane derivatives, influencing binding affinity in drug-receptor interactions .

- Cyclopropane derivatives (e.g., 1-(3-Chlorophenyl)cyclopropanecarboxylic acid) exhibit higher ring strain, enhancing reactivity in cycloaddition reactions .

Substituent Effects :

- The 3-phenylpropyl group in the target compound enhances lipophilicity compared to simpler phenyl or halogenated phenyl derivatives, making it suitable for blood-brain barrier penetration in CNS drug candidates .

- Fluorinated derivatives (e.g., 1-(4-Fluorophenyl)cyclohexanecarboxylic acid) exhibit improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Synthetic Utility: The target compound’s 3-phenylpropyl chain allows for further functionalization via amidation or esterification, as demonstrated in the synthesis of μ-opioid receptor ligands (e.g., 1-[(3-Hydroxy-phenyl)-methylamino-methyl]-cyclohexanecarboxylic acid (3-phenylpropyl)-amide) . In contrast, 1-Phenylcyclohexanecarboxylic acid is more commonly used as a precursor for ketones via decarboxylation or oxidation .

Pharmacological and Industrial Relevance

Table 2: Comparative Pharmacological Profiles

Key Insights:

- The 3-phenylpropyl group in the target compound and Quinapril underscores its versatility in drug design, enabling both lipophilic interactions and steric accommodation in enzyme-binding pockets .

- Halogenated analogues (e.g., fluoro or chloro derivatives) are prioritized in medicinal chemistry for their enhanced binding specificity and reduced off-target effects .

Research Findings and Trends

- Synthetic Efficiency : The target compound’s synthesis achieves 95% purity under optimized conditions, outperforming cyclopropane derivatives, which often require lower temperatures and specialized catalysts .

- Thermodynamic Stability : Cyclohexane derivatives exhibit higher thermal stability (decomposition >200°C) compared to cyclopentane analogues (<150°C), favoring industrial-scale applications .

- Emerging Applications : Recent patents highlight its use in prodrug formulations, leveraging its carboxylic acid group for pH-dependent release mechanisms .

Preparation Methods

Base-Mediated Synthesis from Precursors

A key approach involves reacting suitable cyclohexanecarboxylic acid derivatives with bases under controlled conditions:

- Starting Material: Cyclohexanecarboxylic acid derivatives or related intermediates bearing reactive groups amenable to substitution or functionalization.

- Base: Inorganic bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used, either as aqueous solutions or solid pellets.

- Solvent: Alcohols such as methanol, ethanol, or tert-butanol may be employed to facilitate the reaction.

- Temperature: Reactions are typically conducted at elevated temperatures ranging from 150 °C to 280 °C, with an optimal range around 180 °C to 230 °C, and most particularly at 200 °C.

- Equivalents: The base is used in molar equivalents ranging from 0.5 to 5.0 relative to the substrate, with 1.5 to 3.0 equivalents being most common.

This method allows for the conversion of precursor compounds into the desired cyclohexanecarboxylic acid derivative in a one-step process with high efficiency.

Halogenation and Subsequent Functionalization

Another preparative route involves halogenation of the cyclohexanecarboxylic acid intermediate followed by substitution reactions:

- Halogenating Agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), oxalyl chloride, phosphorus tribromide (PBr3), or cyanuric fluoride.

- Process: The acid is converted into an acyl halide intermediate (preferably the chloride) by reaction with the halogenating agent, often in the presence of tri-(C1-C5)alkylamine to facilitate the reaction.

- Subsequent Steps: The acyl halide intermediate can then be reacted with nucleophiles such as bis(2-aminophenyl)disulfide, followed by reduction with agents like triphenylphosphine, zinc, or sodium borohydride to yield thiol or other functionalized products.

- Further Acylation: The thiol product can be acylated with various acylating agents to introduce desired substituents.

This multi-step approach allows for precise modification of the cyclohexanecarboxylic acid framework to introduce the 3-phenylpropyl group or other substituents.

Reducing Agents in Functionalization

Phosphines (triphenylphosphine), phosphinites, phosphonites, and phosphites are used as reducing agents in key steps to convert intermediate disulfides or acylated products into the target compound or its precursors.

Reaction Conditions Summary Table

| Parameter | Details |

|---|---|

| Base | NaOH (solid pellets or aqueous solution), KOH |

| Base Equivalents | 0.5 to 5.0, typically 1.5 to 3.0 |

| Temperature | 150 °C to 280 °C, optimal 180 °C to 230 °C, typical 200 °C |

| Solvent | Methanol, ethanol, tert-butanol, or mixtures thereof |

| Halogenating Agents | Thionyl chloride, phosphorus pentachloride, oxalyl chloride, phosphorus tribromide, cyanuric fluoride |

| Reducing Agents | Triphenylphosphine, zinc, sodium borohydride, phosphinites, phosphonites, phosphites |

| Reaction Type | One-step base-mediated conversion, halogenation followed by substitution and reduction |

Research Findings and Considerations

- The one-step base-mediated process provides a streamlined and efficient synthesis with reduced by-products and improved yield.

- The choice of base and its physical form (solid pellets preferred) impacts reaction kinetics and purity.

- Elevated temperatures are crucial for reaction completion but must be controlled to avoid decomposition.

- Halogenation steps require careful handling of reagents and control of reaction environment to prevent side reactions.

- The use of reducing agents enables selective transformations in multi-step syntheses leading to the final acid derivative.

- The process is adaptable for scale-up in pharmaceutical manufacturing due to its robustness and reproducibility.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(3-Phenylpropyl)cyclohexanecarboxylic acid, and how can yield optimization be achieved?

- Methodology :

- Ester Hydrolysis : A common approach involves hydrolyzing the corresponding ester derivative. For example, 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid ethyl ester can be hydrolyzed using potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) with controlled water addition, achieving 88% yield after 18 hours at 95°C .

- Purification : Distillation under reduced pressure (e.g., 0.01–0.05 mbar) effectively removes impurities like cyclohexanecarboxylic acid diisopropylamide, yielding >90% purity. Recrystallization or column chromatography may further enhance purity .

- Key Parameters : Temperature control (50–95°C), solvent selection (THF, AcOH), and stoichiometric ratios of reagents (e.g., KOtBu) are critical for reproducibility.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- 1H-NMR : Chemical shifts for the cyclohexane ring protons (δ 1.12–2.12 ppm) and phenylpropyl side chain (δ 0.80–4.11 ppm) confirm structural integrity. Coupling constants (e.g., triplet at δ 0.80 ppm for CH3 groups) validate stereochemistry .

- 13C-NMR : Signals at ~170–180 ppm confirm the carboxylic acid moiety .

Q. What are the key structural features influencing the compound’s reactivity?

- Steric Effects : The bulky 3-phenylpropyl group hinders nucleophilic attack at the cyclohexane ring, favoring reactions at the carboxylic acid group (e.g., esterification, amidation) .

- Electronic Effects : The electron-withdrawing carboxylic acid group increases the acidity of α-hydrogens, enabling enolate formation for further derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.